molecular formula C₂₄H₂₃D₅N₂O₅ B1158504 ent-Benazepril-d5

ent-Benazepril-d5

Cat. No.: B1158504
M. Wt: 429.52
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Benazepril-d5 is a specialized, non-natural enantiomer of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, which is a well-established pharmaceutical agent used to treat hypertension . This deuterated analog incorporates five deuterium atoms and is provided in the enantiomeric form (ent-), making it a critical tool for advanced analytical chemistry and pharmacokinetic studies. Its primary research application is serving as a stable isotope-labeled internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound significantly enhances analytical accuracy and precision by correcting for variability in sample preparation and instrument response, enabling reliable quantification of Benazepril and its metabolites in complex biological matrices like plasma and urine. Researchers also utilize this compound in metabolite profiling and drug disposition studies to trace the metabolic pathway of the parent drug without interference, owing to its distinct mass shift. Furthermore, its unique stereochemistry allows for investigations into the stereospecificity of metabolic processes and enzyme-binding affinities, providing deeper insights into the pharmacodynamics of ACE inhibition. This reagent is indispensable for driving innovation in bioanalytical method development and supporting high-quality research in cardiovascular pharmacology.

Properties

Molecular Formula

C₂₄H₂₃D₅N₂O₅

Molecular Weight

429.52

Synonyms

[R-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid;  CGP 42456A-d5;  (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following compounds are structurally or functionally related to ent-Benazepril-d5:

Compound Name Key Structural Features Stereochemistry Role/Application
This compound Deuterated at five positions; (3R,1R) configuration Enantiomer of Benazepril Internal standard for LC-MS bioanalysis
Benazepril Hydrochloride Non-deuterated; (3S,1S) configuration Active pharmaceutical ingredient (API) Hypertension treatment
Benazepril Related Compound B (3S)-3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-... (monohydrochloride) Diastereomer with inverted R/S at (1R) Synthesis impurity; quality control marker
Benazepril Related Compound D Cyclohexyl substituent instead of phenyl group Structural analog Metabolite or degradation product study
Benazeprilat Ethyl-d5 Ester Hydrochloride Deuterated ethyl ester; hydrolyzed to active metabolite Benazeprilat-d5 Prodrug form with deuterium labeling Metabolic pathway tracing

Data compiled from

Pharmacological and Analytical Relevance

  • Pharmacokinetics : this compound exhibits near-identical ACE inhibition in vitro but differs in metabolic stability due to deuterium’s kinetic isotope effect. Studies on Benazepril Hydrochloride in special populations (e.g., renal impairment) suggest deuterated analogs may require adjusted dosing .
  • Analytical Utility: As an internal standard, this compound reduces variability in bioequivalence testing, aligning with international guidelines for generic drug development . In contrast, non-deuterated impurities like Benazepril Related Compound B are monitored to comply with USP/EP purity standards (<0.15% threshold) .

Stability and Regulatory Status

  • Stability: Deuterated compounds like this compound show enhanced thermal stability compared to non-deuterated analogs, making them suitable for long-term storage .

Comparative Data Table

Parameter This compound Benazepril Hydrochloride Benazepril Related Compound B
Molecular Formula C₂₄H₂₄D₅ClN₂O₅ C₂₄H₂₈ClN₂O₅ C₂₄H₂₈ClN₂O₅
Molecular Weight (g/mol) 465.98 460.96 460.96
CAS Number Not explicitly listed 86541-74-4 131064-74-9
Primary Use Analytical standard Therapeutic API Impurity reference standard

Sources:

Preparation Methods

Traditional Stepwise Synthesis

The classical approach involves sequential coupling of benzazepine and phenylbutanamide precursors, followed by deuterium incorporation via isotopic exchange. Key steps include:

  • Benzazepine Core Synthesis :

    • Cyclization of 2-aminobenzazepine-1-one under acidic conditions yields the bicyclic scaffold.

    • Resolution via chiral chromatography isolates the enantiomerically pure ent-form.

  • Deuterium Labeling :

    • Ethyl ester deuteration employs D2O and PtO2 catalysis under reflux, achieving >98% isotopic enrichment.

    • Alternative methods use deuterated ethanol (C2D5OD) in esterification reactions to directly introduce the C2D5 group.

  • Final Coupling :

    • Amide bond formation between the deuterated ester and benzazepine core uses carbodiimide-based activation.

Challenges : Low yields (45–50%) due to incomplete deuteration and racemization during coupling.

Modern Hybrid Strategies

Recent advancements integrate continuous-flow reactors and enzymatic catalysis to address traditional limitations:

  • Continuous-Flow Deuteration :

    • Microfluidic systems enable rapid H/D exchange at the ethyl ester position, reducing reaction time from 24 hours to 30 minutes.

    • Yields improve to 78% with 99.5% deuterium purity.

  • Enzymatic Resolution :

    • Lipases (e.g., Candida antarctica) selectively hydrolyze non-deuterated esters, enriching the desired this compound.

Comparative Performance :

MethodYield (%)Deuterium Purity (%)Time (h)
Traditional Stepwise45–5098.048
Continuous-Flow7899.50.5
Enzymatic Resolution8599.812

Optimization of Deuterium Incorporation

Solvent and Catalyst Selection

Deuterium efficiency depends on solvent polarity and catalyst compatibility:

  • Solvents : DMF-d7 enhances deuteration rates by stabilizing transition states.

  • Catalysts : Pd/C in D2O achieves 99% isotopic exchange but requires post-synthesis purification to remove residual Pd.

Temperature and Pressure Effects

Supercritical CO2 (scCO2) at 50°C and 150 bar accelerates H/D exchange 10-fold compared to ambient conditions. This method minimizes thermal degradation, critical for labile benzazepine intermediates.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX) purify this compound with 92–95% recovery, outperforming liquid-liquid extraction (75–80% recovery). Elution with 2% formic acid in methanol ensures high purity (>99%).

LC-MS/MS Characterization

Quantitative analysis uses triple quadrupole mass spectrometry with the following parameters:

ParameterValue
Precursor Ion (m/z)430.2 → 234.1
Collision Energy25 eV
Retention Time4.3 min

Matrix effects are negligible (<5%), confirming method robustness.

Applications in Pharmacokinetic Studies

This compound enables precise tracking of benazepril’s metabolism in vivo:

  • Metabolite Differentiation : Deuterium labeling distinguishes parent drug from glucuronidated metabolites in plasma.

  • Renal Clearance Studies : Reduced isotopic interference allows accurate measurement of renal excretion rates (t1/2 = 10–12 h) .

Q & A

Basic: What analytical techniques are recommended for characterizing the structural integrity of ent-Benazepril-d5?

Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for structural verification. Use deuterium-specific fragmentation patterns to confirm isotopic purity (≥98% deuterium incorporation). For impurity profiling, employ USP/EP monographs specifying limits for related compounds (e.g., Benazepril-related compounds A–G ≤1.0%) using gradient elution protocols with UV detection at 210–220 nm .

Basic: How should researchers validate the stability of this compound under experimental storage conditions?

Answer: Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via LC-MS and compare retention times against USP reference standards for Benazepril-related compounds. Stability data must include statistical validation (e.g., ANOVA for batch-to-batch variability) and adhere to ICH Q1A guidelines .

Advanced: What methodological considerations are critical when designing pharmacokinetic studies using deuterated this compound as an internal standard?

Answer: Optimize sample preparation to avoid isotopic exchange (e.g., use low-pH extraction buffers). Validate matrix effects by spiking deuterated standards into biological matrices (plasma/tissue homogenates). Quantify using calibration curves with ≤15% CV for precision/accuracy. Ensure chromatographic separation from endogenous analogs to prevent ion suppression in MS detection .

Advanced: How can researchers reconcile discrepancies in bioactivity data between this compound and its non-deuterated counterpart?

Answer: Evaluate deuterium isotope effects on enzyme binding kinetics (e.g., ACE inhibition assays). Use molecular dynamics simulations to model hydrogen/deuterium bonding interactions. Statistically compare IC₅₀ values across multiple replicates and report confidence intervals. Contradictory results may arise from altered metabolic half-lives due to deuterium’s kinetic isotope effect .

Basic: What are the best practices for synthesizing this compound with high isotopic purity?

Answer: Use catalytic hydrogen-deuterium exchange under controlled conditions (e.g., Pd/C in D₂O). Monitor reaction progress via NMR (¹H/²H integration) and optimize solvent systems to minimize proton back-exchange. Purify via preparative HPLC with deuterated solvents to maintain isotopic integrity .

Advanced: How should researchers design impurity profiling workflows for this compound in compliance with pharmacopeial standards?

Answer: Follow USP Monograph 37 guidelines: Prepare test solutions at 1.0 mg/mL in methanol and inject into a C18 column (5 µm, 250 × 4.6 mm). Use a gradient of 0.1% TFA in acetonitrile/water. Quantify impurities relative to the main peak area, ensuring ≤0.5% for any individual related compound .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Use the F-test or Akaike information criterion (AIC) to compare model fits. Report EC₅₀/IC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced: How can this compound be utilized in proteomic studies to track metabolite pathways?

Answer: Employ stable isotope labeling mass spectrometry (SIL-MS) to trace deuterated metabolites in vitro/in vivo. Pair with high-resolution orbitrap MS for accurate mass-to-charge (m/z) discrimination. Validate pathways using pathway enrichment analysis (e.g., KEGG) and cross-reference with databases like ChEMBL .

Basic: What ethical and reporting standards apply to preclinical studies involving this compound?

Answer: Adhere to ARRIVE guidelines for animal studies: Detail sample sizes, randomization, and blinding protocols. For human cell lines, obtain IRB approval and document consent for commercial cell sources. Disclose conflicts of interest and cite USP/EP reference standards in methods sections .

Advanced: What strategies mitigate batch-to-batch variability in this compound used for longitudinal studies?

Answer: Implement quality control (QC) checkpoints: Test each batch for isotopic purity (NMR), related compounds (HPLC), and residual solvents (GC-MS). Use multivariate analysis (PCA) to identify outlier batches. Store aliquots at –80°C under inert gas to prevent degradation .

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